molecular formula C9H7IN2 B7959287 3-Iodoquinolin-6-amine

3-Iodoquinolin-6-amine

Cat. No.: B7959287
M. Wt: 270.07 g/mol
InChI Key: CZDACOUVNQXGFF-UHFFFAOYSA-N
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Description

3-Iodoquinolin-6-amine: is an organic compound with the molecular formula C9H7IN2 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both iodine and amine groups in its structure makes it a valuable intermediate in various chemical syntheses and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoquinolin-6-amine typically involves the iodination of quinoline derivatives. One common method is the 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols with molecular iodine under mild conditions . This reaction is regioselective and provides good yields of the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale iodination reactions using molecular iodine or other iodine sources, followed by purification processes to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Iodoquinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Molecular Iodine: Used for iodination reactions.

    Grignard Reagents: Used for substitution reactions.

    Palladium Catalysts: Used in coupling reactions.

Major Products Formed:

    Substituted Quinoline Derivatives: Formed through substitution reactions.

    Nitroquinoline Derivatives: Formed through oxidation reactions.

    Complex Aromatic Compounds: Formed through coupling reactions.

Scientific Research Applications

Chemistry: 3-Iodoquinolin-6-amine is used as an intermediate in the synthesis of various heterocyclic compounds. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology and Medicine: Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals. Its unique structure allows for the creation of compounds with specific properties .

Mechanism of Action

The mechanism of action of 3-Iodoquinolin-6-amine and its derivatives involves interactions with various molecular targets. The iodine atom can participate in halogen bonding, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

    3-Bromoquinolin-6-amine: Similar structure but with a bromine atom instead of iodine.

    3-Chloroquinolin-6-amine: Similar structure but with a chlorine atom instead of iodine.

    6-Aminoquinoline: Lacks the halogen atom but retains the amine group.

Uniqueness: 3-Iodoquinolin-6-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability contribute to stronger halogen bonding interactions, making it a valuable compound in various applications .

Biological Activity

3-Iodoquinolin-6-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a nitrogen atom. The presence of the iodine atom at the 3-position is significant as it influences the compound's reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity
Research has indicated that derivatives of quinoline compounds, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit bacterial growth effectively, with some compounds demonstrating IC50 values in the micromolar range against various pathogens .

2. Anticancer Potential
Quinoline derivatives are recognized for their anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies suggest that it may act as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells. This inhibition could lead to reduced tumor growth and enhanced apoptosis in malignant cells .

3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. Compounds within this class have been shown to inhibit tumor necrosis factor-alpha (TNF-α) production, a key mediator in inflammatory responses. This property positions them as potential therapeutic agents for inflammatory diseases .

Case Study: Anticancer Activity

In a study focusing on the anticancer effects of quinoline derivatives, this compound was tested against several cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM in A549 lung cancer cells, indicating its potential as an anticancer agent .

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. Results showed that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

The biological activities of this compound can be attributed to several mechanisms:

  • EGFR Inhibition : By inhibiting EGFR autophosphorylation, this compound may disrupt signaling pathways that promote cancer cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives induce oxidative stress in cancer cells, leading to apoptosis.
  • Inhibition of Inflammatory Mediators : The compound may downregulate the production of pro-inflammatory cytokines like TNF-α, thereby mitigating inflammation.

Data Summary Table

Activity Type IC50/MIC Values Reference
Anticancer (A549 cells)15 µM
Antibacterial (S. aureus)8 µg/mL
Antibacterial (E. coli)32 µg/mL
Anti-inflammatory (TNF-α)Not specified

Properties

IUPAC Name

3-iodoquinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDACOUVNQXGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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